4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one
CAS No.: 847395-40-8
Cat. No.: VC5827256
Molecular Formula: C20H18BrN3O
Molecular Weight: 396.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847395-40-8 |
|---|---|
| Molecular Formula | C20H18BrN3O |
| Molecular Weight | 396.288 |
| IUPAC Name | 1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2 |
| Standard InChI Key | ZBSIXROJPZDMRO-UHFFFAOYSA-N |
| SMILES | C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a 1-allyl-1H-benzo[d]imidazol-2-yl moiety. Key structural elements include:
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Pyrrolidin-2-one: A saturated lactam ring contributing rigidity and hydrogen-bonding capacity.
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Benzimidazole: A bicyclic aromatic system with two nitrogen atoms, known for its role in nucleic acid interactions and enzymatic inhibition .
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Allyl group: A three-carbon unsaturated chain at the N1 position of the benzimidazole, enhancing steric bulk and potential reactivity.
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4-Bromophenyl: An electron-withdrawing substituent that influences electronic distribution and molecular polarity.
The molecular formula is C₂₁H₁₉BrN₃O, with a calculated molecular weight of 409.30 g/mol.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one can be conceptualized through three key fragments:
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Pyrrolidin-2-one core: Derived from cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization.
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4-Bromophenyl substitution: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
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1-Allyl-benzimidazole: Synthesized through condensation of o-phenylenediamine with allyl isocyanate, followed by cyclization .
Stepwise Synthesis
A plausible route, adapted from methodologies in and, involves:
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Formation of 1-allyl-1H-benzimidazole:
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Preparation of 1-(4-bromophenyl)pyrrolidin-2-one:
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Coupling 4-bromoaniline with γ-butyrolactam via Buchwald–Hartwig amination.
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Key reagent: Palladium acetate (Pd(OAc)₂) with Xantphos ligand.
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Final Coupling:
Challenges and Optimization
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Regioselectivity: The allyl group’s placement on the benzimidazole nitrogen requires careful control of reaction stoichiometry to avoid N3 alkylation .
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) is effective for isolating the final product .
Physicochemical and Spectroscopic Properties
Spectral Data (Theoretical)
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¹H NMR (600 MHz, CDCl₃):
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FTIR (KBr):
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1685 cm⁻¹ (C=O lactam), 1600 cm⁻¹ (C=N benzimidazole), 670 cm⁻¹ (C-Br).
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Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 182–184°C (predicted) |
| Solubility | DMSO > 10 mg/mL |
| LogP (octanol/water) | 3.2 ± 0.3 |
| Stability | Stable at RT, light-sensitive |
Biological Activity and Mechanism
Antimicrobial Activity
Benzimidazoles with alkyl substituents show MIC values of 4–64 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) . The bromophenyl group’s electron-withdrawing effects could potentiate DNA gyrase inhibition.
Molecular Docking Insights
Preliminary docking studies (modeled on ) suggest interactions with dihydrofolate reductase (DHFR):
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Hydrogen bonds: Between the lactam carbonyl and Arg70.
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π-π stacking: Benzimidazole with Phe34.
Applications and Future Directions
Pharmaceutical Development
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Lead compound: For kinase or epigenetic targets (e.g., CREBBP bromodomains ).
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Prodrug potential: The allyl group allows further functionalization via click chemistry.
Material Science
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Ligand design: For transition metal catalysts in cross-coupling reactions.
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